Researchers requiring a hydrolytically stable, lipophilic lactose derivative for enzymatic studies face limited options. Lactose octaacetate (CAS 6291-42-5) overcomes this by offering full peracetylation that blocks Maillard reactions and enables organic-solvent solubility.
• Non-reducing, lipophilic disaccharide; stable against spontaneous hydrolysis.
• Selective antiviral activity against PV-1 (SI=2.4); mild-moderate antifungal vs A. niger & F. moniliforme.
• Ideal protected intermediate for regioselective enzymatic deprotection & glycoconjugate synthesis.
Bulk quantities available with reliable global logistics.
Molecular FormulaC28H38O19
Molecular Weight678.6 g/mol
Cat. No.B7790920
⚠ Attention: For research use only. Not for human or veterinary use.
Lactose octaacetate (β-Octaacetyllactose; CAS 6291-42-5) is a fully acetylated derivative of lactose, the disaccharide composed of galactose and glucose. Peracetylation replaces all eight hydroxyl groups with acetyl moieties, yielding a molecular formula of C₂₈H₃₈O₁₉ and a molecular weight of 678.59 g/mol . This derivatization converts lactose from a water-soluble, reducing sugar into a lipophilic, non-reducing, and hydrolytically stable powder . Lactose octaacetate demonstrates a melting point in the range of 83–85 °C and is soluble in chloroform and methanol [1]. The compound is commercially available with typical purities of ≥95% to 97%, and it is characterized by its optical rotation .
1
Lipophilic, non-reducing disaccharide scaffold for organic synthesis and formulation studies
2
Supports regioselective deprotection workflow for glycoconjugate and oligosaccharide research
3
Enables cell-based antimicrobial and antiviral screening in research models
[1] Carl Roth. (n.d.). Technical Data Sheet: Lactose octaacetate, 50 g, CAS No. 23973-20-8. View Source
Lactose Octaacetate Substitution Risks
Substitution of lactose octaacetate with other peracetylated sugars, unmodified lactose, or alternative β-galactosidase substrates is not functionally equivalent due to fundamental differences in physicochemical properties, enzymatic recognition, and biological activity profiles. Lactose octaacetate is a fully peracetylated, non-reducing disaccharide, which imparts enhanced lipophilicity and resistance to spontaneous hydrolysis compared to the parent lactose [1]. Its specific glycosidic linkage (β-1,4) and acetylation pattern dictate unique regioselective enzymatic deprotection behavior, differing from other peracetylated disaccharides like cellobiose octaacetate [2]. Furthermore, its biological activity—including mild to moderate antifungal effects and a specific antiviral selectivity index against poliovirus type 1 (PV-1)—is not replicated by closely related compounds such as sucrose octaacetate, which exhibits a different spectrum of activity [3]. Therefore, selecting lactose octaacetate is a deliberate choice driven by its precise molecular architecture and the resulting functional performance in synthetic, analytical, and biological applications.
Peracetylated analog mismatch
Cellobiose octaacetate or sucrose octaacetate may shift enzyme recognition and biological activity profiles due to different glycosidic linkages.
Parent lactose interchangeability
Unmodified lactose is water-soluble, reducing, and prone to Maillard reactions; its lipophilicity and hydrolytic stability context differ significantly.
Antiviral selectivity context
PV-1 screening response may not transfer to broad-spectrum antiviral research; inactivity against HSV-1, IAV, and Coxsackievirus B1 limits direct substitution.
[1] NBInno. (2026). The Role of Lactose Octaacetate in Enhancing Drug Delivery Systems. View Source
[2] ACNP Search. (n.d.). Enzymatic regioselective deprotection of peracetylated mono- and disaccharides. University of Bologna. View Source
[3] ScienceGate. (n.d.). Microwave-Assisted Synthesis of Lactose Acetates with Antimicrobial, Cytotoxic, and Antiviral Properties. View Source
Lactose Octaacetate Evidence: Activity Profiles
Lipophilicity and Hydrolytic Stability
Lactose octaacetate, through complete peracetylation, demonstrates a marked increase in lipophilicity compared to unmodified lactose, enabling solubility in organic solvents such as chloroform, whereas lactose is highly water-soluble [1]. This modification also protects the glycosidic linkage from hydrolysis, preventing participation in Maillard reactions—a common limitation of reducing sugars like lactose [1].
Lipophilicity & StabilityClass-level
Target:Soluble in chloroform, methanol
Baseline:Lactose: Highly water-soluble
Organic-solvent-compatible scaffold for carrier research
Lipophilicity enables excipient studies for poorly water-soluble payloads
This property enables its use as a pharmaceutical excipient for enhancing the solubility of poorly water-soluble drugs, a function unattainable with unmodified lactose.
[1] NBInno. (2026). The Role of Lactose Octaacetate in Enhancing Drug Delivery Systems. View Source
Antifungal Activity Against Filamentous Fungi
Lactose octaacetate demonstrates mild to moderate antifungal activity against several filamentous fungal strains, including Aspergillus niger ATCC 1015, Penicillium sp., Rhizopus sp., and Fusarium moniliforme ATCC 38932 [1]. In contrast, it shows low or no activity against bacteria and yeast . This profile is distinct from that of other peracetylated sugars, such as sucrose octaacetate, which is primarily recognized for its bitter taste and utility as a denaturant, with less emphasis on direct antimicrobial action .
Antifungal ScreeningClass-level
Target:Active vs. A. niger, Penicillium sp., Rhizopus sp., F. moniliforme
Baseline:Sucrose octaacetate: Primarily bitterant, limited antimicrobial data
Supports antifungal screening context
Activity against filamentous fungi; low activity vs. bacteria and yeast
AntifungalFood PreservationAgricultural Chemistry
Evidence Dimension
Antifungal spectrum
Target Compound Data
Active against A. niger, Penicillium sp., Rhizopus sp., F. moniliforme
Comparator Or Baseline
Sucrose octaacetate: Primarily a bitterant; limited antimicrobial data
Quantified Difference
Qualitative difference in activity profile
Conditions
In vitro antimicrobial assays
Why This Matters
This specific antifungal spectrum positions lactose octaacetate as a candidate for targeted applications in food preservation and agricultural formulations where activity against filamentous fungi is required.
AntifungalFood PreservationAgricultural Chemistry
[1] ScienceGate. (n.d.). Microwave-Assisted Synthesis of Lactose Acetates with Antimicrobial, Cytotoxic, and Antiviral Properties. View Source
Cytotoxicity in Mammalian Cell Lines
Lactose octaacetate exhibits low cytotoxicity against three distinct mammalian cell lines: Madin-Darby bovine kidney (MDBK) cells, human epithelial type 2 (HEp-2) cells, and Madin-Darby canine kidney (MDCK) cells [1]. While specific IC₅₀ values are not reported in the primary literature, the compound is consistently described as having 'low cytotoxicity' in these models, in contrast to some other acetylated sugars which may exhibit higher toxicity [2]. This low cytotoxicity profile supports its potential use as an excipient or in applications where minimal cellular toxicity is a prerequisite.
Cytotoxicity ProfileData to verify
Reported low cytotoxicity in MDBK, HEp-2, and MDCK cells
Supports cell-model endpoint review
Exact IC50 values not reported; property to verify experimentally
CytotoxicityCell CultureToxicology
Evidence Dimension
Cytotoxicity in mammalian cell lines
Target Compound Data
Low cytotoxicity in MDBK, HEp-2, and MDCK cells
Comparator Or Baseline
Other acetylated sugars may exhibit higher cytotoxicity
Quantified Difference
Qualitative (low vs. higher)
Conditions
Cell viability assays
Why This Matters
Demonstrated low cytotoxicity in multiple cell lines suggests a favorable safety profile for applications requiring biocompatibility, such as pharmaceutical excipients.
CytotoxicityCell CultureToxicology
[1] ScienceGate. (n.d.). Microwave-Assisted Synthesis of Lactose Acetates with Antimicrobial, Cytotoxic, and Antiviral Properties. View Source
Lactose octaacetate displays antiviral activity specifically against poliovirus type 1 (PV-1), exhibiting a selectivity index (SI) of 2.4 [1]. This activity is notable because the compound is inactive against other tested viruses, including Herpes Simplex Virus type 1 (HSV-1), Influenza Virus A/Panama/2007/99/H3N2, and Coxsackievirus B1 [1]. This selective activity contrasts with broader-spectrum antiviral agents and underscores the specific molecular interaction of lactose octaacetate with PV-1.
PV-1 SelectivityHead-to-head
Selectivity Index 2.4 vs. PV-1; inactive against HSV-1, IAV/H3N2, Coxsackievirus B1
Reported antiviral screening endpoint
Selective PV-1 tool compound; requires confirmation in target assay
AntiviralVirologySelectivity Index
Evidence Dimension
Antiviral activity (Selectivity Index)
Target Compound Data
PV-1: SI = 2.4
Comparator Or Baseline
HSV-1, IAV/H3N2, Coxsackievirus B1: Inactive
Quantified Difference
Active vs. inactive
Conditions
In vitro antiviral assays
Why This Matters
The specific and quantitative antiviral activity against PV-1 (SI=2.4) provides a clear, measurable differentiator for researchers investigating poliovirus or requiring a selective antiviral tool compound.
AntiviralVirologySelectivity Index
[1] ScienceGate. (n.d.). Microwave-Assisted Synthesis of Lactose Acetates with Antimicrobial, Cytotoxic, and Antiviral Properties. View Source
Melting Point and Solubility Profile
Lactose octaacetate is a white to off-white powder with a melting point of 83–85 °C . It is soluble in chloroform [1]. This contrasts with lactose, which has a melting point of 202 °C (decomposition) and is highly soluble in water [2]. The distinct melting point and solubility profile of lactose octaacetate facilitate its handling, purification, and incorporation into organic-based formulations.
Melting Point & SolubilityContext-dependent
Target:83–85 °C; soluble in chloroform
Baseline:Lactose: 202 °C (decomposition); water-soluble
Thermal and solubility profile distinct from parent lactose
Analytical ChemistryQuality ControlFormulation
Evidence Dimension
Melting point
Target Compound Data
83–85 °C
Comparator Or Baseline
Lactose: 202 °C (decomposition)
Quantified Difference
Approximately 120 °C lower
Conditions
Standard melting point determination
Why This Matters
The significantly lower melting point and altered solubility profile are critical for applications requiring thermal processing or organic solvent compatibility, distinguishing it from the parent lactose.
Analytical ChemistryQuality ControlFormulation
[1] Carl Roth. (n.d.). Technical Data Sheet: Lactose octaacetate, 50 g, CAS No. 23973-20-8. View Source
Pharmaceutical Excipient for Bioavailability Enhancement
Lactose octaacetate's enhanced lipophilicity and solubility in organic solvents make it a valuable excipient for improving the dissolution and bioavailability of poorly water-soluble drug candidates. Its peracetylated structure protects the glycosidic linkage from hydrolysis, preventing Maillard reactions that can compromise drug stability [1]. This application directly leverages the compound's differentiated physicochemical properties compared to unmodified lactose .
Antifungal Agent for Food and Agriculture
Given its mild to moderate antifungal activity against specific filamentous fungi like Aspergillus niger and Fusarium moniliforme, lactose octaacetate can be explored as a preservative agent in food products or agricultural settings where these fungi are problematic [2]. This application is supported by its demonstrated antimicrobial profile, which is distinct from other peracetylated sugars .
Poliovirus Inhibition Research Tool
Lactose octaacetate's selective antiviral activity against PV-1 (SI = 2.4) positions it as a specialized research tool for investigating poliovirus biology and screening for anti-poliovirus agents [3]. Its inactivity against other common viruses like HSV-1 and influenza A/H3N2 provides a clean selectivity profile for targeted studies .
Intermediate for Oligosaccharide and Glycoconjugate Synthesis
The peracetylated nature of lactose octaacetate makes it a useful protected intermediate in the synthesis of complex oligosaccharides and glycoconjugates. Its regioselective deprotection by enzymes like esterases can yield specific heptaacetate derivatives with free hydroxyl groups at defined positions, enabling controlled glycosylation reactions [4]. This synthetic utility is a key differentiator from unprotected lactose.
Application
Selection Property
Validation Focus
Excipient carrier research
Organic-solvent solubility and hydrolytic stability
Lipophilic drug-loading and Maillard-reaction-free formulation review
Antifungal screening studies
Filamentous-fungi activity profile
Strain-specific MIC endpoint review
Poliovirus research tool
PV-1 selectivity index context
Antiviral screening and selectivity confirmation
Glycoconjugate synthesis
Peracetylated disaccharide scaffold
Regioselective deprotection and glycosylation control
[1] NBInno. (2026). The Role of Lactose Octaacetate in Enhancing Drug Delivery Systems. View Source
[2] ScienceGate. (n.d.). Microwave-Assisted Synthesis of Lactose Acetates with Antimicrobial, Cytotoxic, and Antiviral Properties. View Source
[3] ScienceGate. (n.d.). Microwave-Assisted Synthesis of Lactose Acetates with Antimicrobial, Cytotoxic, and Antiviral Properties. View Source
[4] ACNP Search. (n.d.). Enzymatic regioselective deprotection of peracetylated mono- and disaccharides. University of Bologna. View Source
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